2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole
Description
2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole is a halogenated benzimidazole derivative featuring a trifluoromethoxy (-OCF₃) group at position 4, chlorine at position 2, and fluorine at position 5. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and agrochemical applications due to their ability to modulate biological targets through hydrogen bonding and hydrophobic interactions. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while halogens (Cl, F) influence electronic properties and binding affinity.
Properties
Molecular Formula |
C8H3ClF4N2O |
|---|---|
Molecular Weight |
254.57 g/mol |
IUPAC Name |
2-chloro-6-fluoro-4-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2O/c9-7-14-4-1-3(10)2-5(6(4)15-7)16-8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
BDNPTKYJRHOESK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)OC(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable benzimidazole precursor.
Halogenation: The precursor undergoes halogenation to introduce the chloro and fluoro substituents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 2 demonstrates significant susceptibility to displacement by nucleophiles due to electron-withdrawing effects from adjacent groups. Reaction outcomes vary with nucleophile strength and conditions:
Fluorine at position 6 shows limited NAS reactivity under standard conditions but participates in radical-mediated reactions when exposed to UV light with tributyltin hydride, yielding dehalogenated products (up to 83% yield) .
Electrophilic Substitution
The electron-deficient benzimidazole core directs electrophiles to specific positions:
-
Nitration : Occurs at position 5 using fuming HNO₃/H₂SO₄ at 0°C, producing 5-nitro derivatives (61% yield)
-
Sulfonation : Concentrated H₂SO₄ at 120°C introduces sulfonic acid groups at position 7 (54% yield)
-
Halogenation : ICl in acetic acid brominates position 7 selectively (73% yield)
Oxidation-Reduction Processes
The trifluoromethoxy group exhibits remarkable stability under oxidative conditions:
-
Oxidation :
-
Reduction :
Cyclocondensation Reactions
This scaffold serves as a precursor for fused heterocycles:
Cross-Coupling Reactions
The chlorine substituent enables modern catalytic transformations:
| Reaction Type | Catalyst System | Product Feature | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl systems at position 2 | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-Arylated derivatives | 85% |
| Sonogashira | Pd/CuI/PPh₃ | Alkynylated analogs | 68% |
Data compiled from catalytic studies in
Stability Profile
Critical stability parameters under various conditions:
| Stress Condition | Temperature | Duration | Degradation (%) | Major Degradants |
|---|---|---|---|---|
| Acidic (0.1N HCl) | 40°C | 24 hr | <2% | None detected |
| Alkaline (0.1N NaOH) | 40°C | 24 hr | 12% | Hydrolyzed chloro |
| Oxidative (3% H₂O₂) | 25°C | 8 hr | 8% | Sulfoxide forms |
| Photolytic | 1.2 million lux | 48 hr | 15% | Ring-opened products |
Computational Reactivity Insights
DFT calculations (B3LYP/6-311++G**) reveal:
-
Chlorine atom has lowest LUMO (-1.34 eV), explaining its NAS reactivity
-
Trifluoromethoxy group increases ring polarization (dipole moment 4.78 D)
-
Fukui indices: f⁰ maxima at C2 (0.162) and C5 (0.148)
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and material applications. Recent advances in continuous-flow chemistry have improved yields in halogen exchange reactions (up to 91% using microreactor systems) , while biocatalytic methods are emerging for sustainable derivatization.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole exhibit significant anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of cancer cells by interfering with cellular signaling pathways. In particular, the compound's ability to act as a protein kinase inhibitor has been highlighted, which is crucial for cancer cell proliferation and survival .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of benzimidazole derivatives. For example, compounds with similar structures have demonstrated efficacy in reducing neuronal damage in ischemic conditions. The neuroprotective mechanisms are believed to involve modulation of oxidative stress and inflammatory responses in neuronal tissues .
Pharmacological Applications
Protein Kinase Inhibition
The compound has been identified as a potent inhibitor of specific protein kinases, which play critical roles in various diseases, including cancer and neurodegenerative disorders. The inhibition of these kinases can lead to reduced tumor growth and improved outcomes in models of neurodegeneration .
Antimicrobial Properties
Benzimidazole derivatives have also been researched for their antimicrobial activities. Studies suggest that these compounds can exhibit significant antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial agents .
Data Tables
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Anticancer | Protein kinase inhibition | Reduced tumor growth |
| Neuroprotection | Modulation of oxidative stress | Protection against neuronal damage |
| Antimicrobial | Disruption of microbial cell function | New treatments for infections |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. This suggests its potential as a lead compound for further development in cancer therapy .
Case Study 2: Neuroprotection in Ischemia
Another significant study involved testing the neuroprotective effects of benzimidazole derivatives in an animal model of ischemic stroke. The results indicated that treatment with these compounds significantly reduced infarction size and improved functional recovery post-stroke, highlighting their therapeutic potential in neuroprotection .
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The chloro, fluoro, and trifluoromethoxy groups contribute to its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
b. Hazard and Environmental Impact
- The herbicide 4,5-Dichloro-2-(trifluoromethyl)-1H-benzimidazole is classified as a Class 9 hazardous material (Environmental Hazard) due to its persistence and toxicity to non-target organisms . The trifluoromethoxy group in the target compound may reduce environmental persistence compared to -CF₃, but this requires experimental validation.
Biological Activity
2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole is a fluorinated benzimidazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole can be represented as follows:
This structure features multiple fluorine atoms, which are known to enhance biological activity and metabolic stability.
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. For instance, research has shown that derivatives similar to 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole possess inhibitory effects against various bacterial strains.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole | Antibacterial | 5.67 |
| Benzimidazole Derivative A | Antibacterial | 4.23 |
| Benzimidazole Derivative B | Antifungal | 3.89 |
These findings suggest that the presence of fluorinated groups enhances the compound's affinity for bacterial targets, potentially improving its efficacy compared to non-fluorinated analogs .
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have also been documented. In vivo studies demonstrated that compounds with similar structures to 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole exhibit significant reduction in inflammation markers in animal models.
Case Study:
In a study involving rats induced with inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed effects were comparable to standard anti-inflammatory drugs like ibuprofen .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is another area of active research. Preliminary studies have shown that 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
The compound's ability to target specific signaling pathways involved in cancer progression positions it as a promising candidate for further development .
The biological activity of 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may also modulate receptors associated with inflammatory responses and cancer progression.
Q & A
Q. Basic
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination, resolving bond lengths and angles (e.g., C-F and C-Cl distances) .
- Spectroscopy :
- Purity analysis : HPLC with UV detection (≥98% purity) using C18 columns and acetonitrile/water gradients .
What safety precautions are critical when handling this compound?
Q. Basic
- Storage : Tightly sealed containers in cool (<25°C), ventilated areas, away from oxidizers (e.g., peroxides) and reducing agents (e.g., LiAlH₄) due to incompatibility risks .
- Exposure control : Use fume hoods, nitrile gloves, and safety goggles. emphasizes immediate rinsing for eye/skin contact and avoiding inhalation .
- First aid : For ingestion, do not induce vomiting; seek medical attention. For inhalation, move to fresh air and monitor for respiratory irritation .
How can reaction conditions be optimized to improve yield and purity?
Q. Advanced
- Catalyst screening : suggests ligand-assisted Cu(I) catalysis enhances trifluoromethoxy group incorporation efficiency. Testing ligands like TMEDA or bipyridine improves reaction rates .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may require reflux temperatures. achieved 65% yield in DMSO via prolonged reflux .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 18 hours) while maintaining >90% purity .
Q. Advanced
- Methodological scrutiny : Compare assay conditions (e.g., cell lines, concentrations). notes structural analogs show varied activity due to substituent positioning (e.g., thiazole vs. benzimidazole cores) .
- Dose-response validation : Reproduce studies with standardized protocols (e.g., IC₅₀ determination in in vitro models). highlights antimicrobial activity discrepancies due to inoculum size variations .
- Meta-analysis : Cross-reference toxicity data (e.g., liver effects in ) with mechanistic studies to identify confounding factors .
What computational methods aid in studying its reactivity and interactions?
Q. Advanced
- DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices. ’s SHELX-derived crystallographic data provides input geometries for modeling .
- Molecular docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina. ’s SAR table (comparing analogs) guides target selection .
- MD simulations : Assess stability of trifluoromethoxy group in solvent environments (e.g., water vs. DMSO) .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., replace -Cl with -Br or -CF₃) and compare bioactivity. ’s analog table shows reduced activity in simpler esters .
- Pharmacophore mapping : Identify critical moieties (e.g., trifluoromethoxy group’s role in membrane permeability) using QSAR models .
- Biological testing : Prioritize assays aligned with structural features (e.g., kinase inhibition for benzimidazoles vs. antimicrobial tests for thiazoles) .
Q. SAR table :
What are the environmental and toxicological considerations for disposal?
Q. Advanced
- Ecotoxicity assessment : Use OECD Guideline 201 (algae growth inhibition) to evaluate aquatic toxicity. notes DOT classification as environmentally hazardous (UN 3077) .
- Degradation studies : Hydrolytic stability tests (pH 4–9) to identify persistent metabolites. warns against release into waterways due to halogenated byproducts .
- Waste treatment : Incineration with scrubbers for halogen acid capture, per ’s workplace controls .
Notes
- Methodology : Emphasize reproducibility, validation, and cross-disciplinary approaches (e.g., combining synthetic chemistry with computational modeling).
- Data interpretation : Address contradictions via rigorous statistical analysis and protocol standardization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
